molecular formula C17H24N2O4 B3058074 tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate CAS No. 876149-42-7

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate

Cat. No.: B3058074
CAS No.: 876149-42-7
M. Wt: 320.4
InChI Key: XSAOENDFFVJNFA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

The synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate include:

  • tert-Butyl 3-aminomethylazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their reactivity and applications. This compound is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and protection for the amine group .

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)9-18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOENDFFVJNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130317
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876149-42-7
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876149-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-(aminomethyl)-1-azetidinecarboxylate (5.0 g, 26.84 mmole) in DMF (40 mL) was added triethylamine (4.9 mL, 34.9 mmole) and Cbz-succinamide (8.7 g, 34.9 mmole). After 18 hours, the reaction solution was concentrated under vacuum and redissolved in EtOAc (250 mL). The organic solution was washed with H2O (2×150 mL), brine (100 mL) and dried over Na2SO4 and concentrated. The remaining residue was purified on silica (hexanes/EtOAc, 1:1) to give the title compound (5.5 g, 64%) as a light yellow oil: LC-MS (ES) m/e 321 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Cbz-succinamide
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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